methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine is a versatile small molecule scaffold used primarily in research and development. It is known for its unique chemical structure, which includes a trifluoromethyl group and an imidazo[1,2-a]pyridine ring. This compound is often utilized in pharmaceutical testing and other scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine typically involves the reaction of 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine with methylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at a temperature range of 0-50°C. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
Methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperature range0-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperature range-10-30°C.
Substitution: Nucleophiles like amines, thiols; temperature range0-40°C.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted analogs .
Scientific Research Applications
Methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmaceutical testing.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development. The imidazo[1,2-a]pyridine ring structure allows for versatile interactions with various biological molecules, influencing pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine
- Methylamine derivatives
- Other trifluoromethyl-substituted heterocycles
Uniqueness
Methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine stands out due to its combination of a trifluoromethyl group and an imidazo[1,2-a]pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
Methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the imidazo[1,2-a]pyridine family, which is known for various pharmacological activities. The presence of a trifluoromethyl group enhances its lipophilicity and can influence its interaction with biological targets.
Biological Activity Overview
The biological activities of imidazo[1,2-a]pyridine derivatives have been extensively studied. Key areas of interest include:
- Anticancer Activity : Imidazo[1,2-a]pyridine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.
- Enzyme Inhibition : Many compounds in this class act as inhibitors for key enzymes involved in cancer and inflammatory pathways.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
- Mechanism of Action : Compounds containing the imidazo[1,2-a]pyridine scaffold have been shown to inhibit phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial for cancer cell survival and proliferation .
Table 1: Anticancer Activity Data
Compound | Target | IC50 (μM) | Cell Line |
---|---|---|---|
MIA | mTOR | 0.005 | Various |
6b | PI3Kα | 0.020 | HepG2 |
Methyl | PI3Kα | TBD | TBD |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which play roles in neurodegenerative diseases.
- Inhibition Potency : Recent findings indicate that imidazo[1,2-a]pyridine derivatives can achieve IC50 values ranging from 0.2 to 50.0 μM against AChE .
Table 2: Enzyme Inhibition Data
Compound | Enzyme Type | IC50 (μM) |
---|---|---|
2h | AChE | 79 |
2j | BChE | TBD |
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Study on Anti-inflammatory Activity : A recent study indicated that this compound could suppress NF-κB and STAT3 signaling pathways in cancer cell lines such as MDA-MB-231 and SKOV3 .
- Evaluation Against Trypanosomiasis : The compound was tested for its anti-trypanosomal activity due to its PI3K/mTOR inhibition profile. The results showed promising selectivity against the parasite with minimal cytotoxicity towards host cells .
Properties
Molecular Formula |
C10H14F3N3 |
---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
N-methyl-1-[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methanamine |
InChI |
InChI=1S/C10H14F3N3/c1-14-4-7-2-3-9-15-8(10(11,12)13)6-16(9)5-7/h6-7,14H,2-5H2,1H3 |
InChI Key |
YMXLVISHWRLDKX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCC2=NC(=CN2C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.